Product packaging for 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one(Cat. No.:CAS No. 62311-38-0)

6-Ethoxy-2-octyl-2H-pyran-3(6H)-one

Cat. No.: B14527049
CAS No.: 62311-38-0
M. Wt: 254.36 g/mol
InChI Key: OTFUSKNZLQKSFF-UHFFFAOYSA-N
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Description

6-Ethoxy-2-octyl-2H-pyran-3(6H)-one is a synthetic compound belonging to the class of 2H-pyran-3(6H)-ones, which are recognized as versatile building blocks in organic synthesis and medicinal chemistry . The structure combines a 6-ethoxy group with a 2-octyl chain, making it an analog of other 6-substituted pyranones that have demonstrated significant research value. The core 2H-pyran-3(6H)-one scaffold is of high interest in pharmaceutical research, particularly in the development of antitumor agents . Structurally related pyranone derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including HeLa, MCF-7, and A549, by inducing apoptosis and disrupting cell cycle progression . The α,β-unsaturated ketone system within the lactone ring is often a key pharmacophore responsible for this bioactivity . Furthermore, the scaffold is frequently employed as a key intermediate in the Achmatowicz reaction, a pivotal ring-expansion method used for the synthesis of complex natural products and chiral molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O3 B14527049 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one CAS No. 62311-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62311-38-0

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

2-ethoxy-6-octyl-2H-pyran-5-one

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-8-9-10-14-13(16)11-12-15(18-14)17-4-2/h11-12,14-15H,3-10H2,1-2H3

InChI Key

OTFUSKNZLQKSFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(=O)C=CC(O1)OCC

Origin of Product

United States

Synthetic Methodologies for 6 Ethoxy 2 Octyl 2h Pyran 3 6h One

Strategies for the Construction of the 2H-Pyran-3(6H)-one Core

The formation of the central 2H-pyran-3(6H)-one ring system is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this, with a significant focus on rearrangements of furan (B31954) derivatives and the use of sustainable starting materials.

Achmatowicz Rearrangement and Related Oxidative Rearrangements of Furan Derivatives

The Achmatowicz reaction is a powerful and widely utilized method for the synthesis of 2H-pyran-3(6H)-one derivatives. nih.govresearchgate.net This oxidative ring expansion of furfuryl alcohols provides a direct route to 6-hydroxy-2H-pyran-3(6H)-ones, which are key intermediates. nih.govresearchgate.netthieme-connect.com The reaction typically involves the oxidation of a suitable furan-2-yl carbinol. nih.gov For the synthesis of the 2-octyl substituted core, the starting material would be 1-(furan-2-yl)nonan-1-ol.

The general mechanism involves the oxidation of the furan ring, often with reagents like bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org Subsequent acidic hydrolysis then facilitates the rearrangement to the dihydropyranone structure. wikipedia.org The use of m-CPBA has been shown to be effective in producing 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in good yield from the corresponding furfuryl alcohol. tubitak.gov.trtubitak.gov.trresearchgate.net

Over the years, various modifications to the classical Achmatowicz reaction have been developed to improve yields and stereoselectivity. nih.gov These include the use of different oxidizing agents and catalytic systems. researchgate.net For instance, photolytic oxygenations and enzymatic transformations have been explored as alternative methods for the oxidative rearrangement. researchgate.netnih.gov

Reaction Starting Material Key Reagents Product Reference
Achmatowicz RearrangementFurfuryl alcoholsBr₂, MeOH or m-CPBA6-Hydroxy-2H-pyran-3(6H)-ones nih.govwikipedia.org
Modified Achmatowicz2-Chloro-1-(furan-2-yl)ethanolm-CPBA2-(Chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one tubitak.gov.trtubitak.gov.tr

Anodic Alkoxylation Routes for 6-Alkoxy-2H-pyran-3(6H)-ones

Electrochemical methods, specifically anodic alkoxylation, present an alternative pathway for the synthesis of 6-alkoxy-2H-pyran-3(6H)-ones. This approach avoids the use of chemical oxidants by employing an electric current to facilitate the oxidation and alkoxylation of furan derivatives. While specific examples for the synthesis of 6-ethoxy-2-octyl-2H-pyran-3(6H)-one via this method are not detailed in the provided context, the general principle involves the electrochemical oxidation of a furan compound in the presence of an alcohol, which acts as both the solvent and the nucleophile. This in-situ generation of the alkoxy group at the C6 position offers a potentially more sustainable and controlled synthetic route.

Biomass-Derived and Green Synthesis Approaches to Functionalized Pyranones

The increasing demand for sustainable chemical processes has driven the development of synthetic routes that utilize renewable resources. Furan derivatives, such as furfural, are readily available from agricultural biomass, making them attractive starting materials for the synthesis of pyranones. nih.govtubitak.gov.tr The conversion of these bio-derived furans into functionalized pyranones aligns with the principles of green chemistry. nih.govresearchgate.net

Green synthesis approaches often focus on the use of environmentally benign catalysts and solvent-free conditions. researchgate.netnih.gov For instance, multicomponent reactions catalyzed by recoverable nanocatalysts have been employed for the synthesis of various pyran derivatives. nih.govnih.gov While a direct green synthesis of this compound is not explicitly described, the principles of using biomass-derived starting materials and green catalytic systems are highly applicable to its synthesis. researchgate.netmdpi.com The use of biocatalytic methods, such as enzyme-catalyzed oxidations, also represents a green approach to the Achmatowicz rearrangement. nih.govfrontiersin.org

Regioselective Introduction of the 6-Ethoxy Moiety

Once the 2H-pyran-3(6H)-one core is established, the next crucial step is the introduction of the ethoxy group at the C6 position. This can be achieved through direct etherification or by derivatizing a 6-hydroxy precursor.

Etherification Reactions and Alkoxylation Methods at the C6 Position

Direct etherification of a suitable precursor is a common method for introducing the ethoxy group. For instance, a 6-acetoxy-2H-pyran-3(6H)-one can be reacted with an alcohol in the presence of a Lewis acid catalyst like stannic chloride to yield the corresponding 6-alkoxy derivative. A specific example is the synthesis of 6-cetyloxy-2-isopropyl-2H-pyran-3(6H)-one from 6-acetoxy-2-isopropyl-2H-pyran-3(6H)-one and cetyl alcohol. prepchem.com A similar strategy could be employed using ethanol (B145695) to obtain the desired 6-ethoxy product.

Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been synthesized in a single step through a tin(IV) chloride-promoted glycosylation and rearrangement of 2-acetoxy-3,4-di-O-acetyl-D-xylal with various alcohols. nih.gov This highlights the feasibility of one-pot procedures for both ring formation and C6-alkoxylation.

Derivatization Strategies from 6-Hydroxy Precursors of 2H-Pyran-3(6H)-ones

The 6-hydroxy-2H-pyran-3(6H)-one intermediate, readily obtained from the Achmatowicz rearrangement, is a versatile precursor for introducing the ethoxy group. nih.govtubitak.gov.tr Standard etherification methods can be applied to convert the hydroxyl group to an ethoxy group. This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.

Transetherification and Alkyl Exchange Processes

Transetherification serves as a key method for introducing the 6-ethoxy group onto the pyranone ring. This process typically involves the acid-catalyzed reaction of a precursor, such as a 6-hydroxy or 6-acetoxy pyranone, with ethanol. masterorganicchemistry.com The mechanism proceeds by protonation of the leaving group (e.g., the acetyl group in a 6-acetoxy derivative), making it susceptible to nucleophilic attack by an alcohol like ethanol. masterorganicchemistry.comyoutube.com

A direct and relevant example is the synthesis of 6-alkoxy-2-alkyl-2H-pyran-3(6H)-ones using a Lewis acid catalyst. In one reported synthesis, a 6-acetoxy-2-isopropyl-2H-pyran-3(6H)-one was successfully converted to 6-cetyloxy-2-isopropyl-2H-pyran-3(6H)-one by reacting it with cetyl alcohol in the presence of anhydrous stannic chloride. prepchem.com This demonstrates a viable pathway for exchanging an acetoxy group for a long-chain alkoxy group, a strategy directly applicable to the synthesis of the target molecule by using ethanol or a related ethoxy donor. prepchem.com

Palladium-catalyzed transetherification has also emerged as an efficient method for creating vinyl ethers from alcohols, suggesting its potential applicability in pyranone chemistry under specific conditions. academie-sciences.fr These reactions can be optimized by adjusting parameters such as the catalyst, solvent, and molar ratio of reactants to achieve high conversion and yield. academie-sciences.fr

Table 1: Example of Transetherification for 6-Alkoxy-Pyranone Synthesis prepchem.com

Reactant 1Reactant 2CatalystProduct
6-Acetoxy-2-isopropyl-2H-pyran-3(6H)-oneCetyl alcoholAnhydrous stannic chloride6-Cetyloxy-2-isopropyl-2H-pyran-3(6H)-one

Stereoselective Introduction of the 2-Octyl Moiety

Achieving the desired stereochemistry at the C2 position, where the octyl group is attached, is a critical challenge in the synthesis of this compound. Various stereoselective methods have been developed to control the configuration of this chiral center.

Alkylation and Conjugate Addition Strategies at the C2 Position

The introduction of alkyl substituents at the C2 position of a pyranone ring can be effectively achieved through Michael addition (conjugate addition) to an appropriate α,β-unsaturated precursor. researchgate.net The use of organometallic reagents, such as Grignard reagents, is a common strategy. For instance, the addition of isopropylmagnesium chloride to a 6-alkyl-3-diethoxyphosphoryldihydropyran-4-one intermediate has been shown to install the C2 substituent with high stereoselectivity. nih.gov This approach could be adapted using an octyl-based Grignard or Gilman reagent to introduce the 2-octyl moiety.

More advanced methods include copper-catalyzed asymmetric allylic alkylation (AAA). This powerful technique allows for the enantioselective formation of C-C bonds by reacting alkylzirconium species with racemic 3,6-dihydro-2H-pyrans, achieving high enantiomeric excess (ee). researchgate.net Such a method represents a state-of-the-art approach to installing the 2-octyl group with a high degree of stereocontrol. researchgate.net

Table 2: Strategies for C2-Alkylation of Pyranone Precursors

MethodReagent TypeKey Feature
Michael AdditionGrignard or Gilman ReagentsAddition to an α,β-unsaturated system. nih.gov
Asymmetric Allylic Alkylation (AAA)Alkylzirconium Species with Copper CatalystEnantioselective C-C bond formation. researchgate.net

Stereocontrol in the Formation of the Pyranone Ring with Alkyl Substituents

Control over the stereochemistry of the pyranone ring can be established during its formation, often by using a chiral starting material. A notable strategy involves the synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones from sugar-derived precursors like D-xylose. nih.gov In these syntheses, a tin(IV) chloride-promoted glycosylation and rearrangement of a protected xylal with an alcohol directly yields the chiral pyranone. The inherent chirality of the sugar backbone guides the stereochemical outcome of the newly formed stereocenters. nih.gov

Furthermore, in reactions like Michael additions to dihydropyranone rings, the incoming nucleophile often attacks from the less hindered face. nih.gov This typically results in an axial addition to the intermediate oxocarbenium ion, leading to the formation of the 2,6-trans isomer with high selectivity due to favorable stereoelectronic effects. nih.govnih.gov This inherent diastereoselectivity is a key factor in controlling the relative configuration of substituents on the pyranone scaffold.

Chiral Auxiliary or Asymmetric Catalysis Approaches for Enantioselective Synthesis

Enantioselective synthesis can be achieved by employing either chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is an optically active group that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired chiral center is created, the auxiliary is removed. youtube.com A practical application of this principle involves using a chiral alcohol, such as (R)- or (S)-2-octanol, in the synthesis of the pyranone. The reaction of a glycal-derived acetate (B1210297) with a specific enantiomer of 2-octanol (B43104) can produce enantiomerically pure 2-(oct-2-yloxy)-2H-pyran-3(6H)-ones, where the chiral alcohol itself directs the stereoselective formation of the C2 center. nih.gov

Alternatively, asymmetric catalysis utilizes a chiral catalyst to create the desired enantiomer without being incorporated into the product. rsc.org For pyran synthesis, catalysts like BINOL titanium tetraisopropoxide (BITIP) have been used for the asymmetric allylation of aldehydes, a key step in building chiral pyran structures. nih.gov Similarly, chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalysts have been developed for the enantioselective C2-H alkylation of pyridines, a technology that could potentially be adapted for pyranone systems. nih.gov These catalytic methods offer an efficient route to chiral pyranones, often with high enantioselectivity. nih.govnih.gov

Convergent and Divergent Synthetic Pathways for this compound

The construction of the target molecule can be approached through either linear (step-by-step) or convergent synthetic routes. Divergent strategies, where a common intermediate is used to generate a variety of related natural products, have also been successfully applied to pyrone-containing molecules. nih.gov

Step-by-Step Elaboration of the Pyranone Scaffold

A common and effective linear approach to the 2H-pyran-3(6H)-one scaffold is the Achmatowicz rearrangement. tubitak.gov.tr This reaction involves the oxidation of a furan-2-carbinol, typically with an oxidizing agent like m-CPBA, which leads to a ring expansion and the formation of a 6-hydroxy-2H-pyran-3(6H)-one. tubitak.gov.tr This pyranone core serves as a versatile intermediate for further functionalization.

A plausible step-by-step synthesis for this compound could proceed as follows:

Scaffold Formation: An Achmatowicz rearrangement of a suitable furfuryl alcohol derivative to yield a 6-hydroxy-2H-pyran-3(6H)-one intermediate. tubitak.gov.tr

C2-Octyl Introduction: A conjugate addition of an octyl nucleophile (e.g., octylmagnesium bromide) to the pyranone intermediate to install the 2-octyl group. nih.gov

C6-Ethoxy Installation: Transetherification of the C6-hydroxyl group with ethanol under acidic conditions, or conversion to a 6-acetoxy group followed by a Lewis-acid catalyzed exchange with ethanol, to yield the final product. prepchem.comnih.gov

Another powerful method for constructing the pyranone ring is ring-closing metathesis (RCM) of a suitable acyclic precursor, such as a homoallylic acrylate, using a ruthenium catalyst. nih.govnih.gov

Table 3: Plausible Linear Synthetic Sequence

StepReaction TypePurposeKey Reagents
1Achmatowicz RearrangementForm the pyranone ringFuran-2-carbinol, m-CPBA tubitak.gov.tr
2Conjugate AdditionIntroduce the C2-octyl groupOctylmagnesium bromide nih.gov
3TransetherificationIntroduce the C6-ethoxy groupEthanol, Acid Catalyst masterorganicchemistry.comprepchem.com

Modular Synthesis Approaches Utilizing Pre-functionalized Building Blocks

The construction of complex heterocyclic systems such as this compound is often best achieved through modular synthesis. This strategy involves the assembly of the target molecule from distinct, pre-functionalized building blocks, allowing for a convergent and flexible approach. For the 2H-pyran-3(6H)-one scaffold, one of the most powerful modular methods is the Achmatowicz rearrangement, which utilizes a furan derivative as a key precursor. tubitak.gov.trtubitak.gov.tr

The Achmatowicz reaction is an oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. tubitak.gov.tr By performing this reaction in the presence of an alcohol, such as ethanol, a 6-alkoxy derivative can be obtained directly. This makes it an ideal strategy for synthesizing the target compound, this compound.

The modular synthesis can be envisioned starting from two primary building blocks: a furan core and an octyl-containing fragment.

Proposed Synthetic Pathway:

A plausible synthetic route begins with a pre-functionalized furan building block, specifically 2-acetylfuran (B1664036). This readily available starting material can be elaborated with the required octyl side chain.

Grignard Addition to Furan Precursor: The first step involves the reaction of 2-acetylfuran with a Grignard reagent prepared from an octyl halide (e.g., octylmagnesium bromide). This nucleophilic addition to the ketone functionality yields the tertiary alcohol, 2-(furan-2-yl)decan-2-ol. This intermediate is a key pre-functionalized building block where the octyl group has been installed.

Achmatowicz Rearrangement: The crucial ring-forming and functionalization step is the Achmatowicz rearrangement of 2-(furan-2-yl)decan-2-ol. Treatment of this furfuryl alcohol with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) in a solution of ethanol initiates the oxidative rearrangement of the furan ring. tubitak.gov.tr Ethanol serves as the nucleophilic solvent, trapping the oxocarbenium ion intermediate to install the ethoxy group at the C-6 position of the newly formed pyranone ring. This single transformation constructs the core heterocyclic system and incorporates both the octyl and ethoxy substituents at the desired positions, directly yielding this compound.

The following table provides a summary of this proposed modular synthetic approach.

Proposed Synthesis of this compound

StepStarting Material(s)Reagent(s)Intermediate/ProductPurpose
12-Acetylfuran, Octyl bromideMagnesium (Mg), Diethyl ether2-(Furan-2-yl)decan-2-olInstallation of the C-2 octyl side chain onto the furan building block.
22-(Furan-2-yl)decan-2-olmeta-Chloroperoxybenzoic acid (m-CPBA), EthanolThis compoundOxidative rearrangement of the furan ring to form the 2H-pyran-3(6H)-one core and concurrent introduction of the C-6 ethoxy group.

This modular strategy highlights the efficiency of using pre-functionalized building blocks. The furan serves as a latent 1,4-dicarbonyl equivalent, which upon rearrangement, readily forms the more complex pyranone system. The ability to introduce substituents onto the initial furan ring or during the rearrangement step provides significant flexibility, making it a valuable method for generating a library of substituted 2H-pyran-3(6H)-one derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 Ethoxy 2 Octyl 2h Pyran 3 6h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a detailed picture of the atomic connectivity, chemical environment, and spatial proximity of atoms within 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The signals corresponding to the protons on the pyranone ring, the ethoxy group, and the octyl chain are expected to appear in distinct regions of the spectrum. For instance, the protons of the ethoxy group's methylene (B1212753) (-OCH₂-) would likely appear as a quartet, coupled to the methyl (-CH₃) protons which would present as a triplet. The long octyl chain would exhibit a series of multiplets for its methylene protons and a characteristic triplet for the terminal methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyranone Ring C2-H Multiplet ~70-80
Pyranone Ring C4-H₂ Multiplet ~30-40
Pyranone Ring C5-H₂ Multiplet ~20-30
Pyranone Ring C6-H Multiplet ~80-90
Ethoxy -OCH₂- Quartet ~60-70
Ethoxy -CH₃ Triplet ~10-20
Octyl C1'-H₂ Multiplet ~30-40
Octyl -CH₂- (bulk) Multiplet ~20-35
Octyl -CH₃ Triplet ~10-15
Pyranone Ring C3=O - ~190-200
Pyranone Ring C2 - ~70-80
Pyranone Ring C4 - ~30-40
Pyranone Ring C5 - ~20-30
Pyranone Ring C6 - ~90-100
Ethoxy -OCH₂- - ~60-70
Ethoxy -CH₃ - ~10-20
Octyl C1' - ~30-40
Octyl Chain Carbons - ~20-35
Octyl -CH₃ - ~10-15

Note: These are predicted values and actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the complex bonding network and stereochemical relationships within this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. youtube.comprinceton.edu It would be instrumental in tracing the connectivity within the ethoxy and octyl chains by identifying which protons are adjacent to each other. For the pyranone ring, COSY can help establish the sequence of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comprinceton.eduyoutube.com This powerful technique allows for the direct assignment of each proton signal to its corresponding carbon atom in the molecular skeleton, confirming the assignments made from the one-dimensional spectra. youtube.comprinceton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comprinceton.eduyoutube.com This is crucial for piecing together the entire molecular structure by connecting fragments that are not directly bonded. For example, HMBC can show correlations between the protons of the ethoxy group and the C6 carbon of the pyranone ring, confirming their attachment. Similarly, correlations between the C1' proton of the octyl chain and the C2 carbon of the pyranone ring would verify their linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. princeton.eduyoutube.commdpi.com This is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the pyranone ring. For instance, NOE correlations between the proton at C2 and the protons of the octyl chain would indicate their spatial closeness, providing insights into the conformation of the side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. nih.govscifiniti.com

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the pyranone ring, typically appearing in the region of 1700-1750 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the ethoxy group and the pyranone ring would also give rise to characteristic bands, usually found in the 1000-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the alkyl chains will be observed in their expected regions (around 2850-3000 cm⁻¹ for stretching and 1350-1480 cm⁻¹ for bending).

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. nih.gov The C=C double bond within the pyranone ring, which might be a weak absorber in the IR, could show a strong signal in the Raman spectrum. The symmetric stretching vibrations of the C-C bonds in the alkyl chains are also often more prominent in Raman spectra. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering a deeper understanding of the molecule's structure and conformational flexibility. nih.govscifiniti.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone) Stretching 1700 - 1750
C-H (Alkyl) Stretching 2850 - 3000
C-O (Ether) Stretching 1000 - 1300
C-H (Alkyl) Bending 1350 - 1480
C=C (Pyranone Ring) Stretching ~1600 - 1680

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound with high accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₅H₂₈O₃), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule will break apart in a predictable manner. Analysis of the resulting fragment ions can help to identify the different structural motifs within the molecule. For example, the loss of the ethoxy group or cleavage of the octyl chain at various points would produce characteristic fragment ions. The fragmentation of the pyranone ring itself can also provide diagnostic peaks that help to confirm the core structure.

X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Confirmation

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule's precise three-dimensional arrangement in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine the exact bond lengths, bond angles, and torsion angles within the molecule.

This technique would definitively confirm the stereochemistry at the chiral centers, C2 and C6, of the pyranone ring. The absolute configuration can be determined if a chiral reference is present or through anomalous dispersion methods. The crystal packing arrangement, revealing intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds, can also be elucidated, providing a complete picture of the molecule's solid-state architecture. The planarity or conformation of the pyranone ring can be precisely determined from crystallographic data. scifiniti.com

Chemical Reactivity and Mechanistic Investigations of 6 Ethoxy 2 Octyl 2h Pyran 3 6h One

Reactivity of the α,β-Unsaturated Carbonyl System within the Pyranone Ring

The conjugated enone system is the most reactive part of the 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one molecule. This moiety is susceptible to both nucleophilic and electrophilic attacks, as well as cycloaddition reactions, leading to a diverse range of products.

Nucleophilic Addition Reactions to the Enone Moiety

The α,β-unsaturated carbonyl system of 2H-pyran-3(6H)-ones is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of the carbonyl group. The outcome of the reaction, whether 1,2-addition to the carbonyl or 1,4-conjugate addition, is largely dependent on the nature of the nucleophile.

Soft nucleophiles, such as thiolates and organocuprates, predominantly favor 1,4-addition. For instance, the reaction of 2H-pyran-3(6H)-one derivatives with thiols yields Michael adducts, a transformation that has been noted in the synthesis of derivatives with antimicrobial properties. nih.gov The bulkiness of the substituent at the C-2 position, such as the octyl group in the title compound, can influence the stereochemical outcome of the addition.

Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition to the carbonyl group. However, organocuprates (Gilman reagents) are well-established reagents for effecting 1,4-addition to α,β-unsaturated ketones with high selectivity, minimizing the competing 1,2-addition. chem-station.comucalgary.cachemistrysteps.commasterorganicchemistry.com This reactivity allows for the introduction of a wide range of alkyl and aryl groups at the β-position of the pyranone ring.

The conjugate addition of enolates to the enone system, in a process known as the Michael reaction, is a powerful tool for carbon-carbon bond formation. This can be followed by an intramolecular aldol (B89426) condensation, leading to the Robinson annulation, which is a classic method for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

Below is a table summarizing the expected outcomes of nucleophilic addition reactions with this compound based on studies of related compounds.

NucleophileReagent ExampleExpected Product Type
ThiolatesRSH / Base4-Thio-substituted dihydropyran-3-one
Organocuprates(R')₂CuLi4-Alkyl/Aryl-substituted dihydropyran-3-one
EnolatesKetone / BaseMichael adduct leading to potential annulation products
AminesR₂NH4-Amino-substituted dihydropyran-3-one

Electrophilic Attack and Cycloaddition Reactions

The double bond of the enone system can also react with electrophiles. A common example of such a reaction is epoxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for the epoxidation of alkenes. youtube.comlibretexts.orgwikipedia.org The reaction of this compound with a peroxy acid is expected to yield the corresponding epoxide, a versatile intermediate for further synthetic transformations.

The α,β-unsaturated carbonyl moiety also allows 2H-pyran-3(6H)-one derivatives to participate as dienophiles in Diels-Alder reactions. These [4+2] cycloaddition reactions provide a powerful method for the construction of bicyclic systems. The reactivity and stereoselectivity of the Diels-Alder reaction are influenced by the substituents on both the diene and the dienophile. Lewis acid catalysis can enhance the rate and selectivity of these reactions. researchgate.netnih.gov Studies on optically active 2-alkoxy-2H-pyran-3(6H)-ones have shown that they can act as dienophiles in Diels-Alder reactions with dienes like 2,3-dimethylbutadiene, with Lewis acid promotion leading to high yields and diastereoselectivities.

The table below outlines potential electrophilic and cycloaddition reactions.

Reaction TypeReagent ExampleExpected Product Type
Epoxidationm-CPBA4,5-Epoxy-dihydropyran-3-one
Diels-Alder Reaction2,3-Dimethylbutadiene / Lewis Acid (e.g., SnCl₄)Bicyclic adduct

Transformations Involving the 6-Ethoxy Group

The 6-ethoxy group in this compound is part of a cyclic acetal (B89532). This functionality is susceptible to hydrolysis, transacetalization, and substitution reactions, providing avenues for further molecular diversification.

Hydrolysis and Transacetalization Reactions

Under acidic conditions, the 6-ethoxy group can be hydrolyzed to the corresponding 6-hydroxy-2H-pyran-3(6H)-one. youtube.comyoutube.comchemistrysteps.comlibretexts.org This hemiacetal is in equilibrium with its open-chain aldehyde form. The mechanism of acid-catalyzed hydrolysis involves protonation of the ethoxy oxygen, followed by nucleophilic attack of water and subsequent elimination of ethanol (B145695).

Transacetalization can be achieved by reacting the 6-ethoxy-pyranone with another alcohol or a diol in the presence of an acid catalyst. This allows for the exchange of the ethoxy group for another alkoxy group or the formation of a cyclic acetal if a diol is used.

Substitution and Elimination Pathways

The 6-ethoxy group can potentially be substituted by other nucleophiles, particularly with the aid of Lewis acids. For instance, Grignard reagents have been shown to displace alkoxy groups in similar systems, leading to the formation of C-C bonds at the anomeric center. researchgate.netnih.govnih.gov This reaction would provide a route to 6-alkyl or 6-aryl substituted pyranones.

Elimination of the 6-ethoxy group along with a proton from an adjacent carbon can lead to the formation of a diene. This transformation would likely require specific conditions to favor elimination over substitution or other competing reactions. The resulting diene could then be utilized in cycloaddition reactions. researchgate.netespublisher.com

Transformations Involving the 2-Octyl Group

The 2-octyl group is a saturated alkyl chain and is generally less reactive than the other functional groups in the molecule. However, under specific conditions, it can undergo transformations, primarily through free-radical pathways.

One of the most common reactions of alkyl chains is free-radical halogenation. byjus.comresearchgate.netucr.edu Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), it is possible to selectively brominate the alkyl chain. The selectivity of this reaction is governed by the stability of the resulting radical intermediate. In the case of the 2-octyl group, bromination would be expected to occur preferentially at a secondary carbon. The Wohl-Ziegler reaction is a specific method for allylic and benzylic bromination, but its principles of radical reactivity can be extended to alkyl chains. nih.govresearchgate.netnih.govbeilstein-journals.orgacs.orgmasterorganicchemistry.com

Oxidation of the alkyl side chain is another potential transformation. While the complete oxidation of an unactivated alkyl chain is challenging, certain oxidizing agents can introduce functionality. For instance, strong oxidizing agents under harsh conditions can lead to cleavage of the alkyl chain. More controlled oxidation might be possible at the carbon adjacent to the pyran ring, although this position is not benzylic and thus less activated than in aromatic systems. wikipedia.orgyoutube.comacs.orgwikipedia.orgyoutube.com

The table below summarizes potential transformations of the 2-octyl group.

Reaction TypeReagent ExampleExpected Product Type
Free-Radical HalogenationNBS / AIBN, heat or lightBromo-substituted octyl chain
OxidationStrong oxidizing agentPotentially oxidized or cleaved octyl chain

Functionalization of the Alkyl Chain

The octyl chain at the C-2 position of this compound presents a hydrocarbon segment that is generally less reactive than the heterocyclic core. However, modern synthetic methodologies offer several strategies for the selective functionalization of such alkyl chains, particularly at the terminal position. These methods often involve radical-based approaches that can overcome the inertness of C-H bonds.

One of the most promising strategies for the selective functionalization of terminal C-H bonds in long alkyl chains is through borylation . This reaction, often catalyzed by transition metals like iridium, can exhibit high selectivity for the primary C-H bonds at the end of an alkyl chain over the more abundant secondary C-H bonds. While direct studies on this compound are not extensively documented, the principles of C-H activation suggest that the terminal methyl group of the octyl chain could be a target for such transformations. The resulting terminal borane (B79455) could then be further elaborated into a variety of functional groups, such as alcohols, amines, or halides, providing a route to a diverse range of derivatives.

Another approach involves free-radical halogenation , which can be initiated photochemically or with radical initiators. While this method can lead to a mixture of products along the alkyl chain, conditions can often be optimized to favor terminal functionalization. Subsequent reactions, such as regioconvergent cross-coupling, can then be employed to introduce new carbon-carbon bonds at the terminus of the chain. For instance, a mixture of secondary alkyl bromides, prepared from the linear alkane, can undergo regioconvergent Negishi coupling to yield a linear arylation product selectively at the terminal position.

The functionalization of the octyl chain can also be envisioned through photoredox catalysis , which has emerged as a powerful tool for C-H functionalization under mild conditions. These methods can generate alkyl radicals that can then participate in a variety of bond-forming reactions. For example, a copper/chromium catalytic system has been shown to convert unreactive alkyl C-H bonds into nucleophilic alkyl-Cr(III) species, which can then add to carbonyl compounds.

The feasibility and selectivity of these reactions on this compound would depend on the specific reaction conditions and the potential for intramolecular reactions or interference from the pyranone ring. The following table summarizes potential functionalization reactions of the octyl chain based on established methodologies for long-chain alkanes.

Reaction TypeReagents/CatalystPotential ProductReference
Terminal BorylationIridium catalyst, B₂pin₂6-Ethoxy-2-(8-boryloctyl)-2H-pyran-3(6H)-one
HalogenationNBS, light/AIBN6-Ethoxy-2-(bromoalkyl)-2H-pyran-3(6H)-one
Photoredox C-H AlkylationPhotocatalyst, alkylating agentFunctionalized octyl chain derivative
Copper/Chromium Catalyzed Carbonyl AdditionCuCl₂, CrCl₂, lightAlcohol-functionalized octyl chain

Influence of the Alkyl Chain on Ring Reactivity

The nature of the substituent at the C-2 position of the 2H-pyran-3(6H)-one ring is known to exert a significant influence on the reactivity of the heterocyclic core. In the case of this compound, the long octyl chain can affect the ring's reactivity through both steric and electronic effects, although the latter is generally considered to be minimal for a simple alkyl group.

Steric hindrance is a key factor. The bulky octyl group can hinder the approach of reagents to the C-2 and C-3 positions of the pyranone ring. This can be particularly relevant in reactions such as nucleophilic additions to the C-3 carbonyl group or in cycloaddition reactions where the diene approaches the C4=C5 double bond. For instance, in Diels-Alder reactions involving 2-alkoxy-2H-pyran-3(6H)-ones, the stereoselectivity of the cycloaddition is often controlled by the steric bulk of the C-2 substituent. The diene preferentially approaches from the face opposite to the bulkier group. While direct comparative studies between a 2-ethyl and a 2-octyl substituent on this specific pyranone are scarce, it is a well-established principle in organic chemistry that increasing the size of a substituent will increase the steric hindrance it exerts.

The length of the alkyl chain can also influence the rate of certain reactions. For example, in the ruthenium-catalyzed isomerization of Achmatowicz derivatives (6-hydroxy-2-alkyl-2H-pyran-3(6H)-ones), the reaction rate was found to be dependent on the length of the alkyl substituent at C-6. Methyl- and ethyl-substituted derivatives reacted efficiently, while longer chain substituents like n-pentyl resulted in significantly lower conversion rates, highlighting the impact of alkyl chain length on reactivity.

The following table presents a hypothetical comparison of the influence of a short (ethyl) versus a long (octyl) alkyl chain at the C-2 position on the reactivity of the pyranone ring, based on general principles of steric hindrance and observed trends in related systems.

Reaction TypeInfluence of Ethyl GroupInfluence of Octyl GroupRationaleReference
Nucleophilic addition at C-3Less steric hindrance, potentially faster reaction rate.More steric hindrance, potentially slower reaction rate.

Computational and Theoretical Investigations of 6 Ethoxy 2 Octyl 2h Pyran 3 6h One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Potential Energy Surface Mapping

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, potential energy surface (PES) mapping can be performed. This involves systematically changing specific geometric parameters (e.g., rotating around a bond or altering the distance between two atoms) and calculating the energy at each point. The resulting PES map is crucial for identifying different conformers (stable isomers resulting from bond rotation), transition states for reactions, and for understanding the molecule's flexibility. For a molecule with a flexible octyl chain and an ethoxy group like this compound, PES mapping would be essential to explore the various low-energy conformations it can adopt.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment.

Nucleophilicity Index (N): A measure of the molecule's ability to donate charge.

These descriptors would provide a quantitative assessment of the reactivity of this compound, helping to predict its behavior in chemical reactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorptions)

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for characterizing a molecule and comparing with experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions for this compound would be instrumental in assigning the signals in an experimental NMR spectrum, thus confirming its structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. For the target compound, this would help in identifying the characteristic vibrational modes associated with its functional groups, such as the C=O and C-O-C stretching frequencies of the pyranone ring.

UV-Vis Absorptions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. This would provide insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light by this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide information about a static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the forces between all atoms to model their motion.

This approach would be particularly useful for:

Conformational Analysis: The long and flexible octyl chain of the target molecule can adopt numerous conformations. MD simulations can explore these conformational possibilities and determine their relative populations at a given temperature, providing a more realistic picture of the molecule's structure in solution.

Solvent Interactions: By explicitly including solvent molecules (e.g., water, ethanol) in the simulation, MD can provide detailed insights into how this compound interacts with its environment. This includes the formation of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and behavior in different media.

In Silico Prediction of Retrosynthetic Pathways and Feasible Reaction Conditions

In silico retrosynthesis involves using computer algorithms to propose a synthetic route to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a retrosynthetic analysis program would identify key bond disconnections based on known chemical reactions and strategies.

These programs can suggest multiple synthetic pathways, which can then be evaluated by a chemist for their feasibility, efficiency, and cost-effectiveness. Furthermore, some advanced software can also suggest potential reaction conditions, such as reagents, catalysts, and solvents, based on databases of known reactions.

Computational Mechanistic Elucidation of Synthetic Transformations and Reactivity Profiles

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a proposed reaction, chemists can identify the transition states and intermediates involved. This provides a detailed, step-by-step understanding of how the reaction proceeds.

Analyze Reactivity Profiles: Computational models can be used to study the reactivity of this compound in various transformations. For example, by calculating the activation energies for different reaction pathways, one could predict the regioselectivity and stereoselectivity of reactions involving the pyranone ring or its substituents.

Applications of 6 Ethoxy 2 Octyl 2h Pyran 3 6h One As a Synthetic Intermediate and Building Block

Role as a Versatile Synthone for the Construction of Complex Organic Architectures

The 2H-pyran ring is a structural motif found in numerous natural products and serves as a key intermediate in the synthesis of many complex molecules. nih.gov 6-Ethoxy-2-octyl-2H-pyran-3(6H)-one embodies this versatility, offering multiple reaction sites for strategic bond formation. The enone functionality within the dihydropyranone ring is susceptible to a variety of transformations, including conjugate additions, cycloadditions, and reductions, allowing for the introduction of diverse substituents and the construction of new ring systems.

The acetal (B89532) at the C-2 position, bearing an ethoxy and an octyl group, provides a handle for further manipulation. The alkoxy group can be exchanged, and the chiral center at C-2 can influence the stereochemical outcome of reactions at other positions on the ring. nih.gov This compound can be employed as a dienophile in Diels-Alder reactions, leading to the formation of complex bicyclic structures with a high degree of stereocontrol. nih.govresearchgate.net The inherent functionalities allow for a modular approach to synthesis, where the pyranone core is systematically elaborated to achieve the target complex architecture.

Table 1: Key Functional Groups of this compound and Their Synthetic Potential

Functional Group Position Potential Transformations Application in Complex Synthesis
Enone (α,β-unsaturated ketone) C-4, C-5, C-3 Michael Addition, Diels-Alder Cycloaddition, Epoxidation, Reduction Introduction of substituents, formation of fused or bridged ring systems
Acetal C-2 Hydrolysis to lactol, Glycosylation, Exchange of alkoxy group Unmasking of a carbonyl group, formation of glycosidic linkages
Alkoxy Group C-6 Elimination, Substitution Formation of dienes, introduction of new functional groups

Precursor to Related Heterocyclic Systems (e.g., Fused Pyranones, Pyranone-Lactone Hybrids, Pyromeconic Acid Derivatives)

This compound is a valuable starting material for the synthesis of other important heterocyclic compounds. The pyranone ring can be chemically transformed into various related structures. For instance, compounds with a similar 2-alkyl-6-methoxy-2H-pyran-3(6H)-one core have been shown to be efficient precursors for pyromeconic acid, maltol, and ethylmaltol through an acid-catalyzed rearrangement of an epoxide intermediate. semanticscholar.org This suggests a viable pathway from this compound to corresponding 3-hydroxy-4H-pyran-4-one derivatives.

Furthermore, the pyranone scaffold is amenable to annulation reactions to form fused heterocyclic systems. researchgate.netsemanticscholar.org The enone system can participate in reactions that build an additional ring onto the pyranone core, leading to structures like pyrano[3,2-c]quinolones or other fused pyran-2-ones. nih.gov These fused systems are prevalent in pharmacologically active alkaloids and other natural products. nih.govnih.gov The strategic placement of functional groups on the this compound starting material can direct the regiochemistry of these cyclization reactions, providing access to a library of complex heterocyclic derivatives. The synthesis of pyran-2-ones and their fused analogues often utilizes them as building blocks for more complex molecules. researchgate.netsemanticscholar.orgmdpi.com

Enabling Chirality Transfer in Asymmetric Synthetic Routes

The presence of stereogenic centers at the C-2 and C-6 positions makes this compound a useful chiral building block in asymmetric synthesis. When prepared in an enantiomerically pure form, the inherent chirality of the molecule can be transferred to new stereocenters created during a chemical reaction. nih.govnih.govrsc.org This process, known as chirality transfer, is a powerful strategy for controlling the stereochemical outcome of a synthesis without relying on external chiral auxiliaries or catalysts. princeton.eduresearchgate.net

A key application of this principle is in diastereoselective Diels-Alder reactions. Optically active 2-alkoxy-2H-pyran-3(6H)-ones, used as dienophiles, have been shown to react with dienes with high diastereofacial selectivity. nih.govresearchgate.net The approach of the diene is directed to the less sterically hindered face of the pyranone ring, resulting in the preferential formation of one diastereomer of the cycloadduct. nih.gov Lewis acid catalysis can further enhance this selectivity, leading to nearly exclusive formation of a single diastereomer. nih.gov The stereochemical information encoded in the pyranone starting material is thus effectively transferred to the complex product. This strategy is valuable for the enantioselective synthesis of natural products and other biologically active molecules. nih.gov

Table 2: Diastereoselective Reactions Using 2-Alkoxy-2H-pyran-3(6H)-one Scaffolds

Reaction Type Role of Pyranone Diastereoselectivity Reference
Diels-Alder Cycloaddition Dienophile Good to excellent (>80% to >94% de) nih.govresearchgate.net
Conjugate Addition Michael Acceptor Dependent on nucleophile and conditions General Principle

Derivatization for the Synthesis of Molecular Probes and Research Tools for Chemical Biology Studies

While direct studies on the derivatization of this compound for molecular probes are not extensively documented, its structure contains functionalities that are readily adaptable for such purposes. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. The synthesis of these probes typically involves attaching a reporter group (e.g., a fluorophore, a biotin tag, or a photoaffinity label) to a core scaffold that may have affinity for a biological target.

The pyranone ring system is a viable scaffold for such derivatization. researchgate.net The carbonyl group at C-3 can be converted into other functionalities, or the octyl chain at C-2 could be modified at its terminus to incorporate a reporter group. For example, the terminal end of the octyl chain could be functionalized with an azide or alkyne for use in click chemistry, a powerful method for attaching reporter molecules. Alternatively, the enone system could be exploited for the addition of thiol-containing reporter groups. The synthesis of various O-substituted derivatives of similar 2H-pyran-2-ones demonstrates the feasibility of modifying the core structure to introduce new functionalities. researchgate.net These modifications can be used to tune the molecule's properties and attach moieties for biological studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.